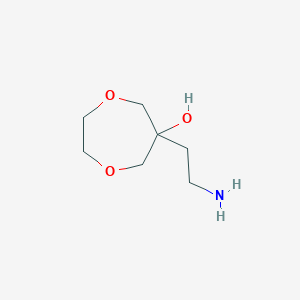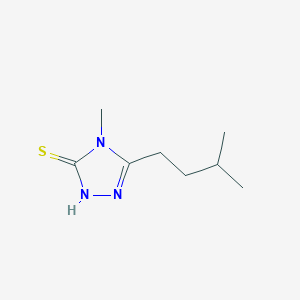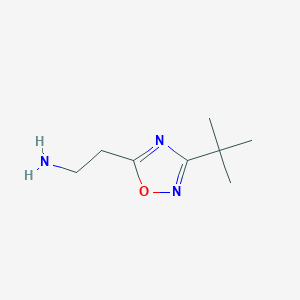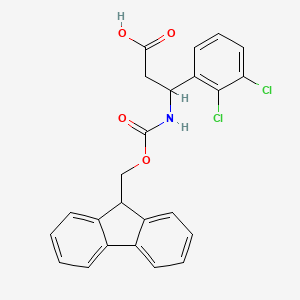
6-(2-Aminoethyl)-1,4-dioxepan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Aminoethyl)-1,4-dioxepan-6-ol is a chemical compound that features a dioxepane ring with an aminoethyl substituent. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an amino group and a dioxepane ring makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-1,4-dioxepan-6-ol typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 1,4-dioxepane with 2-aminoethanol under basic conditions. The reaction proceeds through the opening of the dioxepane ring, followed by the nucleophilic attack of the amino group on the carbon atom, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Aminoethyl)-1,4-dioxepan-6-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
Applications De Recherche Scientifique
6-(2-Aminoethyl)-1,4-dioxepan-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 6-(2-Aminoethyl)-1,4-dioxepan-6-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, facilitating its binding to enzymes and receptors. The dioxepane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2-Aminoethyl)-1,4-dioxane-6-ol: Similar structure but with a dioxane ring instead of a dioxepane ring.
6-(2-Aminoethyl)-1,4-dioxepan-6-amine: Similar structure but with an additional amino group.
Uniqueness
6-(2-Aminoethyl)-1,4-dioxepan-6-ol is unique due to the presence of both an amino group and a dioxepane ring, which allows for a wide range of chemical reactions and applications. Its ability to undergo ring-opening reactions and form reactive intermediates makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C7H15NO3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
6-(2-aminoethyl)-1,4-dioxepan-6-ol |
InChI |
InChI=1S/C7H15NO3/c8-2-1-7(9)5-10-3-4-11-6-7/h9H,1-6,8H2 |
Clé InChI |
RBLOIBGQDUAOPK-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(CO1)(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B13182215.png)


![(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13182224.png)





![1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one](/img/structure/B13182262.png)
